molecular formula C17H26O3S B8277100 3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate

3,7-dimethyloct-6-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No. B8277100
M. Wt: 310.5 g/mol
InChI Key: DHXRPLSCJHVSLR-UHFFFAOYSA-N
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Patent
US04002647

Procedure details

3,7-dimethyl-6-octenyl p-toluenesulfonate and 6-hydroxy-2,3-dihydrobenzofuran are reacted to produce 6-[(3,7-dimethyl-6-octenyl)-oxy]-2,3-dihydrobenzofuran of boiling point 126°-128° C./0.001 mmHg; nD20 = 1.5223; and 3,7-dimethyl-6-octenyl p-toluenesulfonate and 6-hydroxy-3-methyl-2,3-dihydrobenzofuran are reacted to produce 6-[(3,7-dimethyl-6-octenyl)-oxy]-3-methyl-2,3-dihydrobenzofuran of boiling point (bulb-tube) 130° C./0.14 mmHg; nD20 = 1.5150.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][CH2:12][CH:13]([CH3:20])[CH2:14][CH2:15][CH:16]=[C:17]([CH3:19])[CH3:18])(=O)=O)=CC=1.[OH:22][C:23]1[CH:32]=[CH:31][C:26]2[CH:27]([CH3:30])[CH2:28][O:29][C:25]=2[CH:24]=1>>[CH3:20][CH:13]([CH2:14][CH2:15][CH:16]=[C:17]([CH3:19])[CH3:18])[CH2:12][CH2:11][O:22][C:23]1[CH:32]=[CH:31][C:26]2[CH:27]([CH3:30])[CH2:28][O:29][C:25]=2[CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCC(CCC=C(C)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=C(C(CO2)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCOC1=CC2=C(C(CO2)C)C=C1)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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